molecular formula C15H19N5O3S B2903239 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1323706-26-8

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2903239
M. Wt: 349.41
InChI Key: IFRMKPJKYPIWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole' involves the reaction of a cyclohexylsulfonyl azetidine derivative with a pyrimidine derivative, followed by cyclization with an oxadiazole reagent.

Starting Materials
Cyclohexylsulfonyl azetidine derivative, Pyrimidine derivative, Oxadiazole reagent

Reaction
Step 1: React the cyclohexylsulfonyl azetidine derivative with the pyrimidine derivative in the presence of a suitable catalyst to form an intermediate product., Step 2: Purify the intermediate product by column chromatography., Step 3: Cyclize the purified intermediate product with the oxadiazole reagent in the presence of a suitable base to form the final product., Step 4: Purify the final product by column chromatography.

Mechanism Of Action

The exact mechanism of action of 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory disorders. It also modulates the activity of ion channels, which may contribute to its anticonvulsant effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole are diverse. It has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. It also modulates the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a high degree of stability. However, one of the major limitations of using this compound is its low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole. One of the most promising areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of various neurological disorders, including epilepsy and neuropathic pain. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.

Scientific Research Applications

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been found to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. It has also been shown to exhibit anticonvulsant activity, which suggests its potential use as an antiepileptic drug.

properties

IUPAC Name

5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRMKPJKYPIWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.